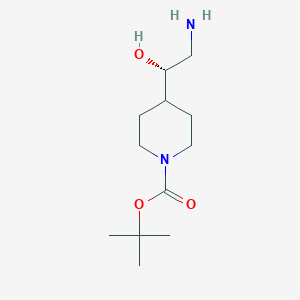
(R)-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety linked to a quinuclidine structure, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of the Quinuclidine Structure: This involves the cyclization of appropriate precursors under basic conditions.
Coupling of the Two Moieties: The quinoline and quinuclidine structures are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Final Conversion to Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinuclidine derivatives.
科学研究应用
Chemistry
In chemistry, ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study receptor-ligand interactions due to its ability to bind to specific molecular targets.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the quinuclidine structure can interact with various receptors. These interactions can modulate biological pathways, leading to specific effects.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like quinine and quinidine share the quinoline moiety.
Quinuclidine Derivatives: Compounds like quinuclidine and its derivatives share the quinuclidine structure.
Uniqueness
What sets ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride apart is the combination of the quinoline and quinuclidine moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C19H26Cl3N3 |
|---|---|
分子量 |
402.8 g/mol |
IUPAC 名称 |
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine;trihydrochloride |
InChI |
InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13-,14-,18+,19+;;;/m0.../s1 |
InChI 键 |
UNDYEFVAUOWZRJ-GEBXCJMTSA-N |
手性 SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
规范 SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)









![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)

